4-(decyloxy)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide
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Overview
Description
4-(Decyloxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C24H32N2O4 It is a derivative of benzohydrazide, characterized by the presence of a decyloxy group and a dimethoxyphenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(decyloxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide typically involves the following steps:
Formation of 4-(decyloxy)benzohydrazide: This intermediate can be synthesized by reacting 4-(decyloxy)benzoic acid with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final compound is obtained by condensing 4-(decyloxy)benzohydrazide with 3,4-dimethoxybenzaldehyde in the presence of an acid catalyst, such as acetic acid, under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzohydrazide moiety.
Reduction: Reduced forms of the hydrazide group.
Substitution: Substituted benzohydrazide derivatives.
Scientific Research Applications
4-(Decyloxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 4-(decyloxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)benzohydrazide: A simpler derivative lacking the dimethoxyphenylmethylidene moiety.
3,4-Dimethoxybenzohydrazide: Contains the dimethoxyphenyl group but lacks the decyloxy chain.
Uniqueness
4-(Decyloxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide is unique due to the combination of the decyloxy chain and the dimethoxyphenylmethylidene moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler derivatives.
Properties
Molecular Formula |
C26H36N2O4 |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
4-decoxy-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C26H36N2O4/c1-4-5-6-7-8-9-10-11-18-32-23-15-13-22(14-16-23)26(29)28-27-20-21-12-17-24(30-2)25(19-21)31-3/h12-17,19-20H,4-11,18H2,1-3H3,(H,28,29)/b27-20+ |
InChI Key |
OVIOZQMCQKMBGC-NHFJDJAPSA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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